molecular formula C22H22FN3O5S B3003480 Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1190022-21-9

Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Número de catálogo: B3003480
Número CAS: 1190022-21-9
Peso molecular: 459.49
Clave InChI: PQMFENNBDOSFBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a synthetic organic compound characterized by a triazaspiro[4.5]decene core fused with a 4-fluorophenyl group and a sulfonyl-linked benzoate ester. Its molecular formula is C₂₂H₂₂FN₃O₅S (molecular weight: 459.49 g/mol). Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .

Propiedades

IUPAC Name

ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFENNBDOSFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique spiro structure and the presence of a sulfonyl group, which may contribute to its biological activity. The molecular formula is C19H20F N5O4S, and it features both aromatic and aliphatic components that can interact with various biological targets.

Research indicates that compounds similar to Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate may exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMechanism
Ethyl 4-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoateE. coli, S. aureusCell wall synthesis inhibition
Ethyl 4-{[2-(4-fluorophenyl)-3-oxo]}Pseudomonas aeruginosaProtein synthesis inhibition

Anticonvulsant Activity

Research on related triazaspiro compounds has indicated potential anticonvulsant effects. A study involving substituted diazaspiro compounds revealed significant anticonvulsant activity in animal models, suggesting that Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate may possess similar properties.

Case Studies

  • Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry highlighted that a series of triazaspiro compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The study concluded that modifications in the aromatic rings could enhance antimicrobial potency.
  • Anticonvulsant Properties : In an investigation published in Pharmaceutical Biology, researchers assessed the anticonvulsant effects of several triazole derivatives and found promising results in reducing seizure frequency in rodent models . This suggests that similar modifications in Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate could yield beneficial effects.

Research Findings

Recent research has focused on optimizing the synthesis of Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate to enhance its biological activity. The following findings have emerged:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity of the compound .
  • Biological Assays : Comprehensive biological assays have confirmed that modifications to the sulfonamide group significantly affect the compound's interaction with target enzymes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key structural analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison of Triazaspiro Derivatives

Compound ID/Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Potential Applications/Notes References
Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate C₂₂H₂₂FN₃O₅S 459.49 Reference compound Unknown (likely agrochemical or pharmaceutical)
BG16073 (ethyl 4-{[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate) C₂₂H₂₂FN₃O₅S 459.49 3-fluorophenyl substituent (vs. 4-fluorophenyl in target) Positional isomerism may alter receptor binding
BG16072 (N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)propane-1-sulfonamide) C₁₅H₂₁FN₂O₃S 328.40 Pyrrolidin-3-yl core (vs. triazaspiro[4.5]decene); lacks benzoate ester Sulfonamide group may influence solubility
G610-0054 (2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) C₂₂H₂₀ClF₃N₄O₂ 464.87 3-chlorophenyl and trifluoromethylphenyl substituents Enhanced lipophilicity due to Cl and CF₃ groups
VU0285655-1 (VU02) (N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide) C₂₆H₂₆N₅O₂ 448.52 Quinoline carboxamide substituent (vs. benzoate ester) Likely CNS-targeting (phospholipase D inhibition reported)

Key Observations:

Fluorophenyl Positional Isomerism : BG16073 differs from the target compound only in the fluorine substitution position (3- vs. 4-fluorophenyl). Such positional changes can significantly impact biological activity, as seen in pharmaceuticals where meta-substitution often alters metabolic stability or target affinity .

Core Heterocycle Modifications: BG16072 replaces the triazaspiro[4.5]decene core with a pyrrolidinone system, reducing molecular complexity and weight. This may limit spirocycle-driven conformational rigidity, a feature critical for receptor selectivity .

VU02 employs a quinoline carboxamide substituent, suggesting a shift toward central nervous system (CNS) targets, as seen in phospholipase D inhibitors like halopemide (HLP) .

Research Findings and Mechanistic Insights

  • Agrochemical Relevance : The sulfonylbenzoate ester motif in the target compound is structurally analogous to herbicidal sulfonylureas (e.g., metsulfuron-methyl, ethametsulfuron methyl), which inhibit acetolactate synthase in plants . However, the triazaspiro core distinguishes it from classical herbicides.
  • Pharmacological Potential: Compounds like VU02 and VU03 () demonstrate that triazaspiro derivatives can modulate enzymes such as phospholipase D, which is implicated in cancer and neurodegenerative diseases. The target compound’s benzoate ester may confer metabolic stability over amide-based analogs .
  • Synthetic Accessibility : The spirocyclic core’s synthesis likely involves cyclocondensation reactions, as seen in related triazaspiro compounds. Crystallographic validation via SHELX ensures structural accuracy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.